2-chloro-N-(4-methoxybenzyl)-N-methyl-4-nitrobenzamide
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Overview
Description
2-chloro-N-(4-methoxybenzyl)-N-methyl-4-nitrobenzamide is an organic compound with the molecular formula C15H14ClNO2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(4-methoxybenzyl)-N-methyl-4-nitrobenzamide typically involves the reaction of 2-chlorobenzoyl chloride with 4-methoxybenzylamine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with methylamine and 4-nitrobenzoyl chloride under controlled conditions to yield the final product. The reaction conditions often include maintaining a specific temperature range and using solvents like dichloromethane or toluene to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(4-methoxybenzyl)-N-methyl-4-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 2-amino-N-(4-methoxybenzyl)-N-methyl-4-nitrobenzamide.
Reduction: Formation of 2-chloro-N-(4-methoxybenzyl)-N-methyl-4-aminobenzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2-chloro-N-(4-methoxybenzyl)-N-methyl-4-nitrobenzamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-(4-methoxybenzyl)-N-methyl-4-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with bacterial enzymes, disrupting their function and leading to antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(4-methoxybenzyl)-5-nitrobenzamide
- 2-chloro-N-(4-methylphenyl)-5-nitrobenzamide
- 2-chloro-N-(4-ethoxyphenyl)-5-nitrobenzamide
Uniqueness
2-chloro-N-(4-methoxybenzyl)-N-methyl-4-nitrobenzamide is unique due to its specific substitution pattern and the presence of both methoxy and nitro groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C16H15ClN2O4 |
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Molecular Weight |
334.75 g/mol |
IUPAC Name |
2-chloro-N-[(4-methoxyphenyl)methyl]-N-methyl-4-nitrobenzamide |
InChI |
InChI=1S/C16H15ClN2O4/c1-18(10-11-3-6-13(23-2)7-4-11)16(20)14-8-5-12(19(21)22)9-15(14)17/h3-9H,10H2,1-2H3 |
InChI Key |
MHAUXNDMTSWGID-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=C(C=C1)OC)C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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